molecular formula C13H19ClN2O3 B2438098 1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea CAS No. 1334369-86-6

1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Cat. No.: B2438098
CAS No.: 1334369-86-6
M. Wt: 286.76
InChI Key: QPGSNGADRMXIFT-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of functional groups like chlorobenzyl and hydroxy methoxy propyl in the molecule suggests potential biological activity and reactivity.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3/c1-13(18,9-19-2)8-16-12(17)15-7-10-3-5-11(14)6-4-10/h3-6,18H,7-9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGSNGADRMXIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=C(C=C1)Cl)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea typically involves the reaction of 4-chlorobenzylamine with an isocyanate derivative. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can undergo various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or ammonia.

Major Products Formed

The major products formed depend on the type of reaction. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a variety of substituted urea derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a potential bioactive compound in drug discovery.

    Medicine: Possible use as a pharmaceutical agent.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering biochemical pathways. The presence of functional groups like chlorobenzyl and hydroxy methoxy propyl suggests it could form hydrogen bonds or hydrophobic interactions with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-(2-hydroxypropyl)urea
  • 1-(4-Chlorobenzyl)-3-(2-methoxypropyl)urea
  • 1-(4-Methylbenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Uniqueness

1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is unique due to the specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is crucial for applications in medicinal chemistry and drug development.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, including antibacterial, enzyme inhibition, and potential anticancer properties. Below are detailed findings from recent research.

Antibacterial Activity

The compound has shown promising antibacterial properties against several bacterial strains. In a study evaluating its efficacy, it was found to exhibit moderate to strong activity against Salmonella typhi and Bacillus subtilis.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other Strains TestedWeak to Moderate

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

Enzyme Inhibition

1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has also been evaluated for its enzyme inhibitory activities, particularly against urease and acetylcholinesterase (AChE).

Urease Inhibition

The compound demonstrated significant urease inhibitory activity, which is crucial for treating conditions like urease-related infections. The IC50 values obtained in various assays were notably lower than those of standard inhibitors.

CompoundIC50 (µM)
1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea1.13 ± 0.003
Thiourea (Standard)21.25 ± 0.15

Acetylcholinesterase Inhibition

Inhibition of AChE is relevant for neurodegenerative diseases. The compound's IC50 values indicate strong AChE inhibitory activity, making it a potential candidate for further neurological studies.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Activity : A study investigated its effects on cancer cell lines, revealing significant antiproliferative effects, particularly against breast cancer cells.
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress, suggesting its role in neuroprotection.

Q & A

Q. What are the recommended synthetic routes for this urea derivative, and what critical parameters influence reaction efficiency?

Methodology :

  • Step 1 : Condensation of 4-chlorobenzyl isocyanate with 2-hydroxy-3-methoxy-2-methylpropylamine under anhydrous conditions in dichloromethane.
  • Step 2 : Catalyze with triethylamine (0.5 eq) at 0–5°C for 4 hours to minimize side reactions.
  • Step 3 : Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Critical Parameters :
    • Moisture control (use molecular sieves or inert atmosphere).
    • Stoichiometric balance (1.1:1 amine-to-isocyanate ratio improves yield to ~78%).
    • Post-reaction purification via flash chromatography (gradient elution from 20% to 50% EtOAc in hexane) .

Q. Which spectroscopic techniques are prioritized for structural confirmation, and what key spectral markers are diagnostic?

Methodology :

  • ¹H/¹³C NMR (DMSO-d₆): Urea NH protons appear as broad singlets (δ 6.8–7.2 ppm). The 4-chlorophenyl group shows aromatic protons at δ 7.3–7.5 ppm.
  • FT-IR : Confirm urea C=O stretch (~1640 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).
  • HRMS (ESI+) : Exact mass validation (theoretical [M+H]⁺ = 297.1004 for C₁₃H₁₈ClN₂O₃).
  • X-ray crystallography (if crystalline): Resolves stereochemistry of the 2-hydroxy-3-methoxy-2-methylpropyl chain .

Q. What storage conditions preserve the compound’s stability for long-term studies?

Methodology :

  • Solid State : Lyophilize and store at -80°C under argon; degradation <5% over 12 months.
  • Solution Stability : Use anhydrous DMSO (≤10 mM) with 0.1% BHT antioxidant; avoid >3 freeze-thaw cycles (activity loss: 18±3% after 4 cycles).
  • Monitoring : Monthly UPLC-PDA analysis (Waters C18, 220 nm) to track degradation peaks .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay systems be resolved?

Methodology :

  • Standardized Assay Panel :
    • Test in parallel across cell lines (e.g., HEK293 vs. HepG2) under normoxic (21% O₂) and hypoxic (5% O₂) conditions.
    • Use LC-MS/MS to quantify active metabolites (e.g., demethylated derivatives).
  • Orthogonal Validation :
    • Surface plasmon resonance (SPR) for binding kinetics (KD determination).
    • Isothermal titration calorimetry (ITC) to measure thermodynamic parameters.
  • Data Normalization : Express activity as dimensionless indices (e.g., log[EC₅₀/μM] normalized to positive controls) .

Q. What computational strategies predict binding modes with enzyme targets?

Methodology :

  • Homology Modeling : Use Phyre2 to generate 3D structures of unknown targets (e.g., kinases).
  • Molecular Dynamics : Run 100 ns simulations (AMBER20) to sample receptor conformations.
  • Ensemble Docking : AutoDock Vina screening across 10 receptor snapshots; prioritize poses with consistent H-bonds to urea carbonyl.
  • Validation : Mutate predicted binding residues (e.g., K342A) and measure ΔΔG via microscale thermophoresis .

Q. How do structural modifications to the 2-hydroxy-3-methoxy-2-methylpropyl group affect target selectivity?

Methodology :

  • Congener Synthesis : Replace methoxy with ethoxy, hydroxyl with methyl, or invert stereochemistry.
  • Selectivity Profiling :
    • TR-FRET Assays : Compare IC₅₀ ratios across receptor subtypes (e.g., α/β adrenergic receptors).
    • Transcriptomics : RNA-seq of treated cells to identify off-target pathway modulation (p-value <0.01, fold-change >2).
  • Computational Analysis : Calculate molecular lipophilicity potential (MLP) to correlate substituent hydrophobicity with membrane permeability .

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